(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, ®-1-(Dimethylamino)-3-phenylpropan-2-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The racemic mixture containing both enantiomers.
Uniqueness
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This specificity makes it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(2R)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1 |
InChI Key |
PXPSPBKAWKBCMJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)CN(C)C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.